4-Methoxy-1,3-benzothiazole-2,7-diamine
Overview
Description
“4-Methoxy-1,3-benzothiazole-2,7-diamine” is a chemical compound with the molecular formula C8H8N2OS . It is a part of a class of compounds known as benzothiazoles, which are heterocyclic compounds with a bicyclic structure .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “4-Methoxy-1,3-benzothiazole-2,7-diamine”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “4-Methoxy-1,3-benzothiazole-2,7-diamine” consists of a benzothiazole core, which is a bicyclic structure containing a benzene ring fused to a thiazole ring. The 4-position of the benzothiazole is substituted with a methoxy group, and the 2 and 7 positions are substituted with amine groups .Physical And Chemical Properties Analysis
The molecular weight of “4-Methoxy-1,3-benzothiazole-2,7-diamine” is 180.227 . Other physical and chemical properties are not well-documented in the literature.Scientific Research Applications
Pharmacological Importance of Benzothiazole Derivatives
Benzothiazole derivatives, including 4-Methoxy-1,3-benzothiazole-2,7-diamine, are recognized for their broad spectrum of pharmacological activities. These compounds have been found to exhibit anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. Their structural diversity and biological activities have made them a key focus in medicinal chemistry, offering a promising avenue for the development of new therapeutic agents (Bhat & Belagali, 2020).
Anticancer Potentials
The anticancer potential of benzothiazole derivatives is particularly noteworthy. Structurally simple 2-arylbenzothiazoles have emerged as potent antitumor agents, with several molecules undergoing clinical trials for various cancers. Their ease of synthesis and structural simplicity enable the development of chemical libraries to discover new chemical entities, further highlighting the role of benzothiazole derivatives, including 4-Methoxy-1,3-benzothiazole-2,7-diamine, in cancer research (Kamal et al., 2015).
Role in Drug Discovery
The structural modification of benzothiazole derivatives has led to the development of new antitumor agents, showcasing the scaffold's promising biological profile and synthetic accessibility. This has opened new pathways for the design and development of benzothiazole-based compounds as potential chemotherapeutics, suggesting a significant impact on future drug design and cancer therapy (Ahmed et al., 2012).
Emerging Trends in Drug Development
Recent reviews of patents related to benzothiazole derivatives reveal a focused interest in cancer research, among other therapeutic applications. These compounds have been patented for their selectivity and in vivo efficacy against a range of diseases, indicating a robust pipeline for potential market entry. This underscores the importance of the benzothiazole scaffold, including 4-Methoxy-1,3-benzothiazole-2,7-diamine, in the development of new therapeutic agents (Law & Yeong, 2022).
Comprehensive Review on Medicinal Chemistry Applications
A comprehensive review of benzothiazole derivatives in medicinal chemistry showcases their extensive pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, and anticonvulsant activities. This review highlights the potential of 4-Methoxy-1,3-benzothiazole-2,7-diamine and its analogs in the quest for new therapeutic agents, providing a solid foundation for future research in drug development (Keri et al., 2015).
Future Directions
The future directions for research on “4-Methoxy-1,3-benzothiazole-2,7-diamine” and other benzothiazoles include further exploration of their biological activities and potential applications in medicine and industry . Additionally, the development of new synthetic methods for benzothiazoles is an active area of research .
properties
IUPAC Name |
4-methoxy-1,3-benzothiazole-2,7-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,9H2,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRWTGMVDUJALO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)N)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1,3-benzothiazole-2,7-diamine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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